methyl 3-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
Description
This compound features a pyrrolo[2,3-c]pyridinone core linked via a sulfamoyl ethyl group to a thiophene-2-carboxylate moiety.
Properties
IUPAC Name |
methyl 3-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c1-18-7-3-11-4-8-19(15(20)13(11)18)9-6-17-26(22,23)12-5-10-25-14(12)16(21)24-2/h3-5,7-8,10,17H,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNRLCCUTNSPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carboxylate ester, followed by the introduction of the sulfamoyl group through sulfonation reactions. The pyrrolopyridine moiety is then synthesized separately and coupled with the thiophene derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Methyl 3-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 3-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features
| Compound Name | Core Structure | Key Substituents | Functional Groups | Pharmacological Relevance |
|---|---|---|---|---|
| Target Compound | Pyrrolo[2,3-c]pyridinone | Sulfamoyl ethyl, thiophene-2-carboxylate | Amide, ester, sulfonamide | Potential kinase inhibition (inferred from pyrrolopyridine analogs) |
| Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate [2] | Tetrahydropyridine | Tosyl, thiophen-3-yl, phenyl | Ester, sulfonate | Anticancer or antimicrobial (tosyl group common in prodrugs) |
| Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [3][7] | Thiazolo-pyrimidine | Trimethoxybenzylidene, phenyl | Ester, ketone | Antifungal/antibacterial (pyrimidine derivatives) |
| Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate [5] | Imidazo-pyridine | Nitrophenyl, cyano, phenethyl | Nitro, cyano, ester | Enzyme inhibition (nitro groups enhance reactivity) |
Key Observations :
- The target compound’s pyrrolopyridinone core distinguishes it from pyrimidine () or imidazo-pyridine () derivatives.
- The trimethoxybenzylidene group in ’s compound contributes to π-stacking interactions, a feature absent in the target [3].
Key Observations :
Physical and Spectroscopic Properties
| Compound | Melting Point (°C) | NMR Features | Stability/Solubility |
|---|---|---|---|
| Target Compound | Not reported | Expected: ¹H/¹³C NMR peaks for pyrrolopyridinone (~δ 7-8 ppm for aromatic protons), sulfonamide (δ ~3.5 ppm) | Moderate solubility (ester and sulfonamide groups) |
| Methyl (S)-6-oxo-tetrahydropyridine [2] | 152–159 | ¹H NMR: δ 7.2–7.6 (aromatic), δ 3.8 (COOCH3) | Limited solubility (tosyl group) |
| Ethyl 7-methyl-thiazolo-pyrimidine [3] | 154–156 (decomp.) | ¹³C NMR: δ 170–175 (ester C=O) | Enhanced stability via intermolecular H-bonds [7] |
| Diethyl 8-cyano-imidazo-pyridine [5] | 243–245 | IR: ν 2220 cm⁻¹ (C≡N) | Low solubility (nitro and cyano groups) |
Key Observations :
- The target’s sulfamoyl group may improve aqueous solubility relative to nitro () or tosyl () analogs.
- ’s compound exhibits crystal packing via C—H···O bonds, suggesting higher thermal stability [7].
Pharmacological and Functional Notes
- Target Compound: The pyrrolopyridinone scaffold is associated with kinase inhibition (e.g., JAK/STAT pathways), while the sulfamoyl group may target carbonic anhydrases [1].
- ’s Compound: Pyrimidine derivatives are known for antimicrobial activity, enhanced by the electron-rich trimethoxybenzylidene group [3].
Biological Activity
Methyl 3-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate, identified by its CAS number 2034231-76-8, is a compound that belongs to a class of biologically active pyrrolopyridine derivatives. These compounds have garnered attention due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is CHNOS, with a molecular weight of 395.5 g/mol. The structure features a fused pyrrole-pyridine system, which is characteristic of many biologically active compounds in medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 2034231-76-8 |
| Molecular Formula | CHNOS |
| Molecular Weight | 395.5 g/mol |
Anti-inflammatory Activity
Research has shown that derivatives of pyrrolopyridines exhibit significant anti-inflammatory effects. A study highlighted that certain fused pyrrolopyridines demonstrated promising activity as anti-inflammatory agents through the inhibition of pro-inflammatory cytokines in vitro and in vivo models. Specifically, compounds similar to this compound have been observed to reduce inflammation markers effectively .
Anticancer Activity
Pyrrolopyridine derivatives have been extensively studied for their anticancer properties. The compound may act as a kinase inhibitor due to its structural similarity to ATP, which allows it to interfere with cancer cell signaling pathways. For instance, research has shown that related compounds can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers . The inhibition of these pathways can lead to reduced proliferation and increased apoptosis in cancer cells.
Antimicrobial Effects
Additionally, some studies suggest that pyrrolopyridine derivatives possess antimicrobial properties. The ability to target bacterial enzymes or pathways makes such compounds potential candidates for developing new antibiotics .
The proposed mechanisms of action for this compound include:
- Cytokine Inhibition : The compound may inhibit the production or action of pro-inflammatory cytokines.
- Enzyme Inhibition : It could bind to specific enzymes involved in cancer progression or inflammation.
- Signal Transduction Modulation : By mimicking ATP, it may disrupt critical signaling pathways in cancer cells.
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds:
- In Vitro Studies : A study assessing various pyrrolopyridine derivatives reported IC50 values in the low micromolar range against specific cancer cell lines, indicating potent anticancer activity .
- In Vivo Models : Animal studies demonstrated that certain derivatives significantly reduced tumor size and inflammatory responses when administered at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
